1-(4-Benzylmorpholin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylmorpholin-2-yl)propan-1-amine is a chemical compound with the CAS Number: 1394040-00-6 . It has a molecular weight of 234.34 and its IUPAC name is 1-(4-benzyl-2-morpholinyl)propylamine .
Molecular Structure Analysis
The InChI code for 1-(4-Benzylmorpholin-2-yl)propan-1-amine is 1S/C14H22N2O/c1-2-13(15)14-11-16(8-9-17-14)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,15H2,1H3 . This indicates the presence of 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in each molecule of the compound .Physical And Chemical Properties Analysis
1-(4-Benzylmorpholin-2-yl)propan-1-amine is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Anti-tubercular Agents
- Scientific Field: Medical Chemistry
- Application Summary: This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity .
- Methods of Application: The compounds were synthesized and then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Serotoninergic Affinity
- Scientific Field: Neurochemistry
- Application Summary: The compound has been assessed for in vitro affinity on serotoninergic 5-HT 1A R by radioligand binding assays .
- Methods of Application: The affinity was tested using [3H]-8-OH-DPAT in rat cerebral cortex membranes .
- Results: The results of this study are not specified in the source .
Synthesis of Pharmaceutically Relevant Compounds
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: This compound has been used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .
- Methods of Application: The synthesis was carried out using immobilised whole-cell biocatalysts with ®-transaminase activity .
- Results: The ®-enantiomers could be produced with 88–89% conversion and >99% enantiomeric excess (ee), while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Safety And Hazards
properties
IUPAC Name |
1-(4-benzylmorpholin-2-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-13(15)14-11-16(8-9-17-14)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAAOXUBCOHRGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CN(CCO1)CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylmorpholin-2-yl)propan-1-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.